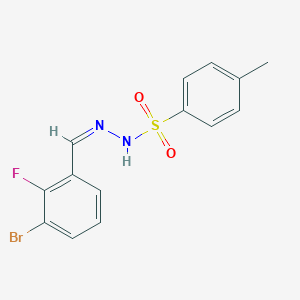

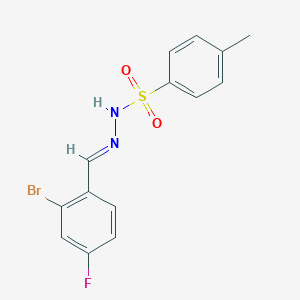

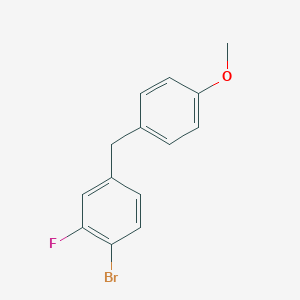

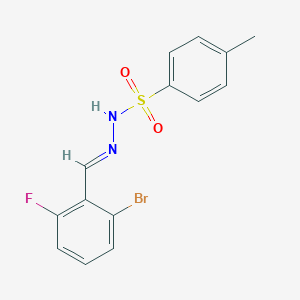

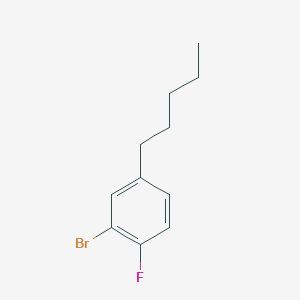

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It likely contains a benzylidene group (a type of imine) attached to a 3-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 3-bromo-4-chlorobenzene ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution reactions, given the presence of the bromine and chlorine substituents on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用

Spectroscopic and Computational Studies

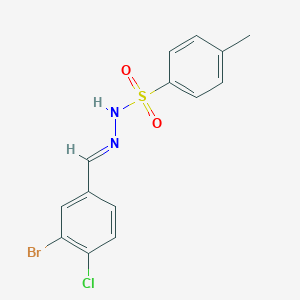

Sasikala et al. (2017) demonstrated the growth of single crystals of a related compound, highlighting its potential in nonlinear optical (NLO) applications due to its structure stabilizing intramolecular donor-acceptor interactions and significant third-order nonlinear property. The study utilized spectroscopic and DFT methods to investigate its molecular electronic structural characteristics, confirming the presence of N-H⋯O, C-H⋯O, and C-H⋯C(π) hydrogen bonds in the crystal. The optical properties, including 2PA assisted RSA nonlinear absorption and optical limiting, were assessed using the open-aperture Z-scan method, presenting its application in the NLO field (V. Sasikala, D. Sajan, L. Joseph, J. Balaji, S. Prabu, P. Srinivasan, 2017).

Antimicrobial Evaluation

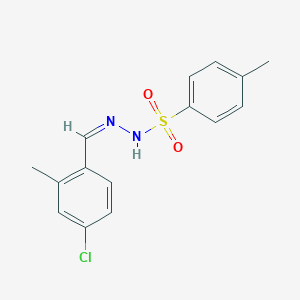

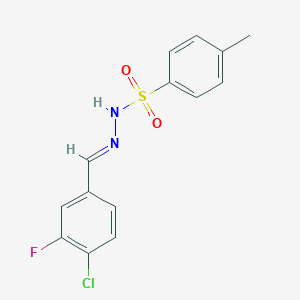

Ghiya and Joshi (2016) synthesized biologically active derivatives of 4-methylbenzenesulfonohydrazide through condensation with aromatic carbonyl compounds. These compounds were evaluated for their antimycobacterial, antibacterial, and antifungal activities, showcasing their relevance in developing new antimicrobial agents (S. Ghiya, Y. Joshi, 2016).

Nonlinear Optical Investigations

Another study by Ahamed et al. (2018) focused on the structural elucidation and nonlinear optical properties of N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide. The crystal's large first-order molecular hyperpolarizability was highlighted, indicating its potential in the nonlinear electro-optic field. This research provided insights into the charge transfer mechanisms facilitating micro-level nonlinearity, emphasizing the compound's applicability in advanced optical technologies (S. Ahamed, P. Srinivasan, J. Balaji, C. Balakrishnan, G. Vinitha, 2018).

Biological and DNA Interaction Studies

Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibited significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA was also investigated, revealing their binding propensity through intercalation mode, highlighting their potential in various biological and medicinal applications (M. Sirajuddin, Noor Uddin, Saqib Ali, M. Tahir, 2013).

作用機序

特性

IUPAC Name |

N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQICVONJEOXUFE-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。